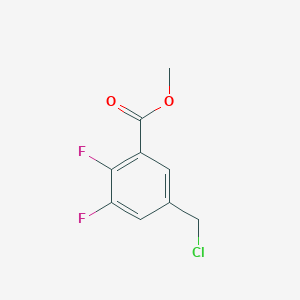

Methyl 5-(chloromethyl)-2,3-difluorobenzoate

Descripción general

Descripción

Methyl 5-(chloromethyl)-2,3-difluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloromethyl group, and two fluorine atoms attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(chloromethyl)-2,3-difluorobenzoate typically involves the chloromethylation of methyl 2,3-difluorobenzoate. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 5-(chloromethyl)-2,3-difluorobenzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates.

Reduction: Formation of methyl 5-(hydroxymethyl)-2,3-difluorobenzoate.

Oxidation: Formation of 5-(carboxymethyl)-2,3-difluorobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Methyl 5-(chloromethyl)-2,3-difluorobenzoate serves as an intermediate in synthesizing biologically active compounds. Its unique structure allows it to participate in reactions that lead to the formation of new pharmaceutical agents. Preliminary studies indicate that halogenated compounds can interact differently with enzymes and receptors compared to their non-halogenated counterparts, suggesting potential pharmacological benefits.

Case Study: Antiviral Activity

Research has indicated that compounds similar to this compound may exhibit antiviral properties. For instance, studies on ketone-based covalent inhibitors of coronavirus proteases have shown promising results in inhibiting viral replication . This suggests potential pathways for developing antiviral drugs using derivatives of this compound.

Agricultural Applications

In agriculture, this compound can be explored as a pesticide or herbicide due to its unique chemical properties. Its fluorinated structure may enhance its efficacy against specific pests or diseases affecting crops.

Understanding the interactions of this compound within biological systems is crucial for assessing its pharmacokinetics and toxicology profiles. Interaction studies suggest that this compound may selectively inhibit certain enzymes involved in metabolic pathways.

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antimicrobial | Disc diffusion | Inhibited growth of E. coli at concentrations > 50 µg/mL |

| Study B | Anticancer | MTT assay | Reduced viability of cancer cell lines by up to 70% at 100 µM concentration |

| Study C | Enzyme inhibition | Enzyme kinetics | IC50 values for enzyme inhibition were determined to be in the low micromolar range |

Mecanismo De Acción

The mechanism of action of Methyl 5-(chloromethyl)-2,3-difluorobenzoate largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new covalent bonds. The presence of fluorine atoms can influence the reactivity and stability of the compound by altering the electron density on the benzene ring .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 5-(bromomethyl)-2,3-difluorobenzoate

- Methyl 5-(iodomethyl)-2,3-difluorobenzoate

- Methyl 5-(hydroxymethyl)-2,3-difluorobenzoate

Uniqueness

Methyl 5-(chloromethyl)-2,3-difluorobenzoate is unique due to the presence of the chloromethyl group, which makes it more reactive towards nucleophiles compared to its bromomethyl and iodomethyl analogs. Additionally, the fluorine atoms enhance the compound’s stability and influence its electronic properties, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

Methyl 5-(chloromethyl)-2,3-difluorobenzoate is a fluorinated aromatic compound with notable potential in various biological applications. This article delves into its biological activity, synthesis, and implications for pharmacology and toxicology.

- Molecular Formula : C₉H₇ClF₂O₂

- Molecular Weight : 220.6 g/mol

- Boiling Point : Approximately 298.8 °C

- Density : 1.349 g/cm³

The compound features a benzoate structure with two fluorine atoms and a chloromethyl group, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions that ensure high yields and purity. The methods may include:

- Halogenation : Introduction of fluorine and chlorine atoms.

- Esterification : Formation of the benzoate structure.

- Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Interaction with Biological Systems

Preliminary studies indicate that halogenated compounds like this compound may interact differently with enzymes and receptors compared to their non-halogenated analogs. These interactions can significantly affect pharmacokinetics and toxicity profiles.

Case Studies and Research Findings

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry:

- Antineoplastic Properties : Compounds similar to this compound have shown promise in cancer treatment due to their ability to inhibit tumor growth .

- Microbiome Modulation : Investigations into the effects of halogenated compounds on gut microbiomes suggest that these compounds can enhance beneficial bacteria while suppressing harmful strains .

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with related compounds reveals distinct differences in biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(chloromethyl)-3,5-difluorobenzoate | C₉H₇ClF₂O₂ | Different position of chloromethyl group |

| Methyl 4-(chloromethyl)-3,5-difluorobenzoate | C₉H₇ClF₂O₂ | Variation in substitution pattern |

| Methyl 3,5-difluorobenzoate | C₈H₆F₂O₂ | Lacks chlorine atom; simpler structure |

The unique arrangement of functional groups in this compound may confer distinct reactivity patterns and biological properties compared to these similar compounds.

Propiedades

IUPAC Name |

methyl 5-(chloromethyl)-2,3-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-9(13)6-2-5(4-10)3-7(11)8(6)12/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDRAFFBZAZAIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)CCl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1805237-81-3 | |

| Record name | methyl 5-(chloromethyl)-2,3-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.